molecular formula C6H5ClF2N2O B6224704 2-chloro-5-(2,2-difluoroethoxy)pyrimidine CAS No. 2497659-51-3

2-chloro-5-(2,2-difluoroethoxy)pyrimidine

Cat. No.: B6224704
CAS No.: 2497659-51-3
M. Wt: 194.56 g/mol
InChI Key: NNAQCZSCWWEHEQ-UHFFFAOYSA-N
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Description

2-chloro-5-(2,2-difluoroethoxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chlorine atom at position 2 and a 2,2-difluoroethoxy group at position 5 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2,2-difluoroethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 2,2-difluoroethoxy group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2,2-difluoroethoxy)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are usually performed in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.

    Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with the aryl group from the boronic acid.

Scientific Research Applications

2-chloro-5-(2,2-difluoroethoxy)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-(2,2-difluoroethoxy)pyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the 2,2-difluoroethoxy group can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluoropyrimidine
  • 2-chloro-4-(trifluoromethyl)pyrimidine
  • 5-chloro-2-(2,2-difluoroethoxy)pyrimidine

Uniqueness

2-chloro-5-(2,2-difluoroethoxy)pyrimidine is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

2497659-51-3

Molecular Formula

C6H5ClF2N2O

Molecular Weight

194.56 g/mol

IUPAC Name

2-chloro-5-(2,2-difluoroethoxy)pyrimidine

InChI

InChI=1S/C6H5ClF2N2O/c7-6-10-1-4(2-11-6)12-3-5(8)9/h1-2,5H,3H2

InChI Key

NNAQCZSCWWEHEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)Cl)OCC(F)F

Purity

95

Origin of Product

United States

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